3-(2-bromophenyl)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)propan-1-one - 2320887-81-6

3-(2-bromophenyl)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)propan-1-one

Catalog Number: EVT-2979012
CAS Number: 2320887-81-6
Molecular Formula: C18H22BrN3O3S
Molecular Weight: 440.36
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound is a new flavoring substance intended for use in chewing gum. [] Safety evaluations by the EFSA Panel on Food Additives and Flavourings (FAF) determined it poses no safety concerns at estimated dietary exposure levels. []
  • Compound Description: BMS-694153 acts as a potent antagonist of the human calcitonin gene-related peptide (CGRP) receptor. [] This activity makes it a promising candidate for treating migraines, as CGRP is implicated in migraine pathogenesis. [] BMS-694153 demonstrates good intranasal bioavailability in rabbits and dose-dependent effectiveness in migraine models. []
  • Compound Description: This compound is synthesized through a green chemistry approach using PEG-600 as a solvent. [] Molecular docking studies suggest its potential as a chemotherapeutic agent due to its interaction with key cancer-related targets. []
  • Compound Description: The crystal structure of this compound reveals the presence of intramolecular O—H⋯N and C—H⋯π interactions influencing the orientation of the molecule's pendant rings. [] Additionally, weak C—H⋯π interactions contribute to the formation of inversion dimers within the crystal lattice. []
  • Compound Description: This compound, along with its synthesized analogs, represents a series of (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide derivatives. [] The synthesis utilizes a convergent approach, with the key intermediate being 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (BCFI, INT-01). [] This BCFI moiety, a significant metabolite of Losartan, holds potential for medicinal applications. []
  • Compound Description: This compound features an imidazole ring linked to a 1,3,4-oxadiazole ring through a thioether linkage, further connected to a phenylethanone moiety. [, ]
  • Compound Description: This compound, HTL22562, acts as a potent CGRP receptor antagonist with high selectivity and metabolic stability. [] Its favorable pharmacokinetic properties and low lipophilicity make it suitable for various administration routes. []
  • Compound Description: This compound represents a series of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives synthesized and evaluated for their antibacterial activity. [] The synthesis involves the reaction of 3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-amine with various carboxylic acids. []
  • Compound Description: Hu7691 (B5) is a selective Akt inhibitor designed to reduce cutaneous toxicity commonly associated with Akt inhibitors. [] It demonstrates promising kinase selectivity, excellent anticancer cell proliferation potency, and low activity in inducing HaCaT apoptosis. []
  • Compound Description: CM398 acts as a highly selective sigma-2 receptor ligand (sigma-1/sigma-2 selectivity ratio > 1000) with potential for treating neuropathic pain. [] It exhibits rapid absorption, good oral bioavailability, and promising anti-inflammatory analgesic effects in rodent pain models. []
  • Compound Description: BMS-695735 is an orally efficacious insulin-like growth factor-1 receptor kinase inhibitor with broad-spectrum in vivo antitumor activity. [] It exhibits improved ADME properties, a low risk for drug-drug interactions, and shows efficacy in multiple xenograft models. []
  • Compound Description: This compound, along with its analogs, comprises a series of 2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl)pyrimidin-2-yl)thio)-N-methylacetamide derivatives. [] These compounds show antimicrobial activity and are synthesized through a multistep process involving various chemical transformations. []
  • Compound Description: JHU75528 is a novel ligand for the cerebral cannabinoid receptor (CB1), exhibiting high binding affinity and lower lipophilicity compared to Rimonabant (SR141716) and AM281. [] Its radiolabeled counterpart, [11C]JHU75528, shows promise as a PET radioligand for imaging the CB1 receptor. []
  • Compound Description: JHU75575 serves as another novel ligand for the CB1 receptor, exhibiting higher binding affinity and lower lipophilicity compared to existing CB1 ligands. [] Similar to JHU75528, its radiolabeled form, [11C]JHU75575, holds potential as a PET radioligand for CB1 imaging. []
  • Compound Description: This compound, an ondansetron analog, exhibits antiemetic properties and finds application in managing chemotherapy-induced nausea and vomiting, migraines, and other conditions like schizophrenia, anxiety, obesity, and mania. [, , , , ] Its synthesis involves a Mannich reaction and subsequent transformations, highlighting its potential in medicinal chemistry. [, , , , ]
  • Compound Description: This compound serves as a base for a series of derivatives designed and tested for their cytotoxic activity against the MCF-7 breast cancer cell line. []
  • Compound Description: This compound serves as a scaffold for a new series of imidazole-pyrazole-benzo[f]chromene hybrids synthesized through a one-pot multicomponent reaction. [] These hybrids demonstrate promising antimicrobial and anticancer activities. [] Notably, compound 7f within this series exhibits potent inhibitory activity against EGFR and A549 cancer cell lines. []
  • Compound Description: This antiprotozoal drug exhibits activity against trypanosomiasis and bacterial infections. [] Studies reveal that its urinary metabolites, primarily hydroxylated derivatives, contribute to its broader antibacterial spectrum. [] Notably, the synthetic 6,7-cis-dihydroxy derivative displays enhanced antibacterial and trypanocidal activity compared to the parent drug. []
  • Compound Description: [18F]-HX4, a novel 18F-labeled 2-nitroimidazole derivative, demonstrates potential as a PET imaging agent for hypoxic tumors. [] Its improved water solubility and tissue clearance, compared to [18F]-fluoromisonidazole ([18F]FMISO), make it a promising candidate for characterizing tumor hypoxia. []
  • Compound Description: MK-0436, an antiprotozoal agent, undergoes extensive metabolism in rats, yielding various hydroxylated metabolites. [] The primary metabolite, cis-3a,4,5,6,7,7a-hexahydro-3-carboxamido-1,2-benzisoxazole, along with other hydroxylated analogs, contributes to the drug's metabolic profile. []
  • Compound Description: This series of twelve novel biheterocyclic compounds were synthesized and characterized using NMR spectroscopy and mass spectrometry. []
  • Compound Description: Nilotinib, an anticancer drug, presents challenges in formulation due to its poor solubility. To address this, researchers have explored solubilizing amorphous nilotinib or its pharmaceutically acceptable salts using organic acids. [] These modified-release formulations, particularly in solid oral dosage forms like capsules and tablets, aim to enhance nilotinib's bioavailability and mitigate the food effect often associated with its administration. []
  • Compound Description: The crystal structure of this complex molecule reveals a system of interconnected rings, highlighting the presence of various heterocyclic moieties. [] The molecule's conformation is influenced by the angles between adjacent ring planes and the presence of intermolecular C—H⋯Cl interactions, contributing to its packing within the crystal lattice. []

Properties

CAS Number

2320887-81-6

Product Name

3-(2-bromophenyl)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)propan-1-one

IUPAC Name

3-(2-bromophenyl)-1-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]propan-1-one

Molecular Formula

C18H22BrN3O3S

Molecular Weight

440.36

InChI

InChI=1S/C18H22BrN3O3S/c1-21-13-10-20-18(21)26(24,25)15-8-11-22(12-9-15)17(23)7-6-14-4-2-3-5-16(14)19/h2-5,10,13,15H,6-9,11-12H2,1H3

InChI Key

KKBXLBYZZDRVIF-UHFFFAOYSA-N

SMILES

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)CCC3=CC=CC=C3Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.